2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
描述
Chemical Identity and Structural Features
2-Amino-7-bromo-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile (CAS: 206658-80-2) is a halogenated heterocyclic compound with the molecular formula C₁₃H₆BrN₃O₂ and a molecular weight of 316.11 g/mol . Its structure comprises a fused benzopyranopyridine core, featuring:
- A bromo substituent at the 7-position of the benzopyran moiety.
- An amino group at the 2-position and a cyano group at the 3-position of the pyridine ring.
- A ketone functional group at the 5-position, contributing to its planar aromatic system.
The compound’s SMILES string (Nc1nc2Oc3ccc(Br)cc3C(=O)c2cc1C#N) and InChI key (UFLWUJOAQJLVMJ-UHFFFAOYSA-N) highlight its unique connectivity. X-ray crystallography and NMR studies confirm its rigid, polycyclic architecture, which enhances π-π stacking interactions and binding affinity to biological targets.
| Property | Value |
|---|---|
| Empirical Formula | C₁₃H₆BrN₃O₂ |
| Molecular Weight | 316.11 g/mol |
| Melting Point | >300°C |
| Key Functional Groups | Bromo, amino, cyano, ketone |
Historical Context in Heterocyclic Chemistry
The synthesis of chromenopyridine derivatives dates to mid-20th-century efforts to expand heterocyclic libraries for drug discovery. This compound emerged as part of a broader push to optimize privileged scaffolds —molecular frameworks with versatile biological activity. Key milestones include:
- 1960s–1980s : Development of multicomponent reactions (e.g., Aldol, Michael additions) to assemble fused pyranopyridines.
- 2000s : Application of Vilsmeier-Haack reagent for homologation reactions, enabling efficient bromination at the 7-position.
- 2018 : Identification of this compound as a potent inhibitor of inflammatory kinases (TBK1/IKKε), linking its structure to metabolic disease research.
Its synthesis typically involves cyclization of 3-cyanochromone precursors under basic conditions, followed by bromination using N-bromosuccinimide. Recent advances in flow chemistry have improved yields (up to 78%) and scalability for industrial production.
Significance as a Privileged Medicinal Scaffold
This compound exemplifies a privileged scaffold due to its dual role as a kinase inhibitor and template for structural diversification. Key attributes include:
- Kinase Inhibition : Binds to the ATP-binding pockets of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) , disrupting pro-inflammatory signaling pathways implicated in obesity and insulin resistance. Docking studies reveal hydrogen bonds between its amino/cyano groups and kinase residues (e.g., Glu-100, Lys-38).
- Structural Versatility : The bromo substituent allows Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, while the cyano group facilitates click chemistry modifications.
- Comparative Advantage : Unlike simpler chromenopyridines, its bromine atom enhances electronegativity, improving target selectivity over related kinases (e.g., IKKβ).
| Feature | 2-Amino-7-bromo Derivative | Simpler Chromenopyridines |
|---|---|---|
| Target Selectivity | TBK1/IKKε (IC₅₀: 0.2–0.5 μM) | Broad-spectrum kinases |
| Synthetic Flexibility | Bromine enables cross-coupling | Limited modifications |
| Bioavailability | LogP: 2.1 (optimal range) | LogP: 1.3–1.8 |
The scaffold’s rigidity also reduces entropic penalties during protein binding, making it a cornerstone for designing fourth-generation kinase inhibitors . Recent work has extended its utility to materials science, where its fused aromatic system serves as a blue-emitting component in OLEDs.
属性
IUPAC Name |
2-amino-7-bromo-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWUJOAQJLVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)N=C(C(=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347976 | |
| Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-80-2 | |
| Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclization and Amination Route
One common method involves cyclization of a brominated benzopyran precursor with an amino source under controlled conditions:
- Starting from 7-bromo-1-benzopyran derivatives, nucleophilic substitution introduces the amino group at C-2.
- Cyclization is then induced by heating in solvents like DMF or DMSO, sometimes in the presence of bases or catalysts.
- The cyano group can be introduced via reaction with malononitrile or related nitrile sources during the cyclization step.
Multicomponent Reaction Approach
Recent research has demonstrated the use of multicomponent reactions (MCRs) to synthesize chromeno[2,3-b]pyridines, closely related to the target compound:
- A three-component condensation of salicylaldehyde, malononitrile, and malonic acid in high-boiling aprotic solvents like DMSO.
- The reaction proceeds efficiently under heating, yielding the fused pyridine system with amino and cyano substituents.
- This method offers pot, atom, and step economy (PASE), reducing the number of purification steps and increasing overall yield.
Industrial Production Techniques
For large-scale synthesis, continuous flow chemistry techniques are employed to optimize reaction parameters such as temperature, reaction time, and reagent concentrations. Automated reactors allow:
- Precise control of reaction conditions.
- Enhanced reproducibility and purity.
- High-throughput screening to identify optimal catalysts and solvents.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination | Brominating agents (e.g., Br2) | Organic solvents | Room temp to reflux | Introduces Br at position 7 |
| Amination | Amines or ammonia, Pd/C catalyst | DMF or DMSO | 80–120 °C | Nucleophilic substitution at C-2 |
| Cyclization | Heating with base or catalyst | DMF, DMSO | 100–150 °C | Forms fused pyridine ring |
| Introduction of cyano | Malononitrile or related nitriles | DMSO | Reflux | Multicomponent reaction possible |
| Oxidation (if required) | KMnO4, CrO3, or other oxidants | Aqueous/organic | Room temp to reflux | Introduces 5-oxo group |
Chemical Reaction Analysis
- Oxidation : The 5-oxo group can be introduced by oxidation of the corresponding hydroxy or methylene precursor using oxidants like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can modify the bromine substituent or other functional groups, typically using sodium borohydride or lithium aluminum hydride.
- Substitution : The bromine atom at position 7 is reactive toward nucleophilic substitution, allowing introduction of various substituents (amines, thiols) under basic conditions.
Research Findings and Characterization
- The structure and purity of synthesized 2-Amino-7-bromo-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile are confirmed by 1H NMR spectroscopy , often recorded at 400 or 500 MHz.
- Crystallographic studies support the fused heterocyclic structure.
- Multicomponent synthesis monitored by real-time NMR in DMSO-d6 confirms efficient formation of the chromeno[2,3-b]pyridine core.
- The compound is active as an inhibitor of inflammatory kinases TBK1 and IKKε, highlighting the importance of precise synthetic control to obtain high-purity material for biological testing.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scale Suitability |
|---|---|---|---|---|
| Stepwise bromination + amination + cyclization | Well-established, controllable steps | Multi-step, time-consuming | Moderate to high | Laboratory and pilot scale |
| Multicomponent synthesis | High atom economy, fewer steps | Requires optimization of conditions | High | Suitable for lab scale |
| Industrial continuous flow | High reproducibility, scalable | Requires specialized equipment | High | Large scale production |
化学反应分析
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent at position 7 enables versatile Suzuki and Sonogashira couplings, facilitating the introduction of diverse functional groups.
a. Suzuki-Miyaura Coupling
This reaction replaces the bromine atom with aryl or alkenyl groups using boronic acids/esters.
-
Reagents : Pd(OAc)₂, triphenylphosphine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.
-
Conditions :
-
Example :
Reaction with 2-propenyl pinacol boronic ester produces substituted alkenes, which are further hydrogenated to alkyl derivatives .
b. Sonogashira Coupling
Alkynylation occurs under mild conditions.
-
Reagents : Pd(PPh₃)₄, CuI, terminal alkynes.
-
Conditions :
Hydrogenation of Alkenes/Alkynes
Post-coupling alkenes or alkynes are reduced to alkanes.
-
Reagents : H₂ gas, Wilkinson’s catalyst (RhCl(PPh₃)₃).
-
Conditions :
Hydrolysis Reactions
The nitrile group at position 3 can be hydrolyzed to carboxylic acid derivatives.
-
Reagents : Aqueous NaOH or H₂SO₄.
-
Conditions :
Oxidative Cyclization
Under acidic conditions, the compound undergoes intramolecular cyclization to form polycyclic derivatives.
-
Reagents : Formic acid.
-
Conditions :
Nucleophilic Substitution
The bromine atom can be displaced by amines or thiols.
-
Reagents : Primary/secondary amines, NaH.
-
Conditions :
Table 1. Representative Reaction Outcomes
Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
-
Hydrogenation : Rh-catalyzed syn-addition of H₂ to alkenes/alkynes without isomerization .
-
Cyclization : Acid-mediated dehydration forms a fused naphthyridine ring via keto-enol tautomerization .
Stability and Reactivity Trends
科学研究应用
Medicinal Chemistry Applications
The compound is primarily studied for its biological activity , particularly as a potential therapeutic agent.
Anti-inflammatory Properties
Recent studies have highlighted its role as an inhibitor of inflammatory kinases such as TBK1 and IKKε. These kinases are involved in insulin-independent pathways that promote energy storage and block adaptive energy expenditure during obesity. The compound's derivatives have been shown to exhibit significant inhibitory effects, making it a candidate for treating obesity-related conditions .
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties against various pathogens. Its halogenated structure may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
Organic Synthesis
2-Amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile serves as a versatile building block in organic synthesis.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of other heterocyclic compounds, which are essential in drug discovery and development. Its reactivity allows for the formation of complex molecular architectures through various coupling reactions .
Dyes and Pigments
Due to its chromophoric properties, this compound can be explored in the development of organic dyes and pigments used in textiles and coatings. Its stability under UV light makes it suitable for applications requiring durability .
Material Science
In material science, the unique properties of 2-Amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile have opened avenues for research into new materials.
Conductive Polymers
The compound can be integrated into conductive polymer matrices, potentially enhancing electronic properties and enabling applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .
Nanotechnology
Its incorporation into nanomaterials has been investigated for applications in drug delivery systems and biosensors due to its biocompatibility and ability to form stable complexes with various biomolecules .
Case Studies
A few notable case studies illustrate the applications of this compound:
作用机制
The mechanism by which 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-Amino-7-chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
- CAS No.: 68302-10-3
- Molecular Formula : C₁₃H₆ClN₃O₂
- Molecular Weight : 271.66 g/mol .
- Key Differences: Chlorine substituent (vs. bromine) reduces molecular weight and polarizability. Similar hazards: Skin/eye irritation (H315, H319) .
Comparative Analysis :
Insights :
Substituent-Modified Derivatives
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate
- CAS No.: 68301-99-5
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 326.35 g/mol .
- Key Differences: Substituents: Isopropyl group at position 7 and ethyl ester at position 3 (vs. bromine and cyano group). Applications: Not explicitly stated, but ester groups typically enhance bioavailability in medicinal chemistry.
Comparative Analysis :
Insights :
- The ethyl ester derivative’s lower polarity may improve membrane permeability in biological systems.
- Bromo derivative’s cyano group enhances reactivity in nucleophilic substitutions .
Diamino-Substituted Chromeno-Carbonitriles
2,4-Diamino-7-nitro-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Molecular Formula : C₂₁H₁₃N₅O₂S
- Key Features: Additional amino and nitro groups enhance electron-withdrawing effects. Application: Corrosion inhibitor in 1 M HCl with 96.09% inhibition efficiency .
Comparative Analysis :
| Property | Bromo Derivative | Diamino-Nitro Derivative |
|---|---|---|
| Substituents | Br, CN, NH₂ | NH₂, NO₂, SPh |
| Application | Materials science | Corrosion inhibition |
| Bioactivity | Not reported | High inhibition efficiency |
Insights :
- Diamino-nitro derivatives prioritize electrochemical stability over optical properties.
- Bromo derivative’s lack of thioether groups limits corrosion inhibition utility.
生物活性
2-Amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its role as an inhibitor of inflammatory kinases and its implications in metabolic disorders.
The compound has the molecular formula and a molecular weight of 316.11 g/mol. It features a bromo functional group, a ketone, and a nitrile, which contribute to its biological activity. The compound's melting point exceeds 300 °C, indicating stability under various conditions .
Synthesis
The synthesis of 2-amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions that include halogenation and cyclization processes. Its structural complexity arises from the integration of various functional groups that enhance its reactivity and interaction with biological targets.
Inhibition of Inflammatory Kinases
Recent studies have highlighted the compound's role as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase ε), which are critical in inflammatory pathways associated with obesity and metabolic syndrome. These kinases are involved in insulin-independent pathways that promote energy storage and inhibit adaptive energy expenditure.
Key Findings:
- Cellular Studies: In vitro assays using 3T3-L1 adipocytes demonstrated that the compound effectively inhibits TBK1 and IKKε, leading to reduced secretion of pro-inflammatory cytokines such as IL-6. This suggests a potential therapeutic role in managing obesity-related inflammation .
- Docking Studies: Molecular docking simulations indicated favorable binding interactions between the compound and the active sites of TBK1 and IKKε, supporting its potential as a selective kinase inhibitor .
Cytotoxicity
The cytotoxic effects of 2-amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile have been evaluated against various cancer cell lines. Preliminary results indicate moderate cytotoxicity, with IC50 values suggesting that it may selectively target certain tumor cells while sparing normal cells .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Inhibition of TBK1 | Reduced IL-6 secretion | Not specified |
| Inhibition of IKKε | Decreased phosphorylation | Not specified |
| Cytotoxicity (MCF-7 cells) | Moderate cytotoxicity | 35.73 µM ± 1.45 µM |
| Cytotoxicity (NCI-H460 cells) | Moderate cytotoxicity | 44.62 µM ± 2.49 µM |
Case Studies
A notable case study involved the evaluation of various analogs derived from the compound to enhance its potency against TBK1 and IKKε. Modifications at specific positions on the benzopyrano core were correlated with increased inhibitory activity, demonstrating structure-activity relationships crucial for drug development .
常见问题
Q. Recommended Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate vibrational frequencies (IR) to validate stability.
Perform TD-DFT for UV-Vis absorption spectra prediction.
Advanced: What strategies resolve contradictions in pharmacological activity data for brominated chromenopyridines?
Answer:
Discrepancies in reported IC₅₀ values (e.g., anti-inflammatory vs. anticancer activity) often arise from assay conditions. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times (24–48 hours).
- Control for bromine lability : Monitor hydrolysis products via LC-MS, as Br⁻ release under physiological pH (7.4) can skew results .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and report SEM.
Q. Example Data Conflict :
| Study | Activity (IC₅₀, μM) | Assay Condition |
|---|---|---|
| A | 1.2 (Anti-inflammatory) | pH 7.4, 24h |
| B | 8.5 (Anticancer) | pH 6.8, 48h |
Advanced: How does the 7-bromo substituent influence catalytic efficiency in cross-coupling reactions?
Answer:
The bromine atom at position 7 enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura reactions. Comparative studies show:
- Reactivity : 7-Bromo derivatives exhibit 3× faster coupling rates vs. chloro analogs due to lower C-Br bond dissociation energy (289 kJ/mol vs. 327 kJ/mol for C-Cl) .
- Selectivity : Steric hindrance from the benzopyrano ring directs coupling to para positions on arylboronic acids.
Q. Optimized Protocol :
- Conditions : 1.2 eq. arylboronic acid, 2 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), 80°C, 4h.
- Yield : 78–92% for biaryl products.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- HPLC : Use Waters Atlantis™ dC18 columns (UV @254 nm) with retention time ~1.03 min; USP tailing factor <1.2 ensures purity >98% .
- NMR : Key signals include:
- HRMS : m/z calculated for C₁₅H₈BrN₃O₂ [M+H]⁺: 364.9732; observed: 364.9728 .
Advanced: How to address solubility challenges in biological assays?
Answer:
Limited aqueous solubility (0.12 mg/mL in PBS) can be mitigated via:
- Co-solvents : ≤1% DMSO or cyclodextrin inclusion complexes (e.g., HP-β-CD) improve solubility to 1.5 mg/mL .
- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI <0.2) enhance bioavailability in murine models .
Advanced: What mechanistic insights explain its antiallergic activity?
Answer:
The compound inhibits mast cell degranulation by blocking IgE-FcεRI signaling. Key findings:
- Target : Suppresses Syk kinase phosphorylation (IC₅₀ = 0.8 μM) in RBL-2H3 cells .
- In vivo efficacy : Oral administration (10 mg/kg) reduces PCA reaction in rats by 85% vs. controls .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
